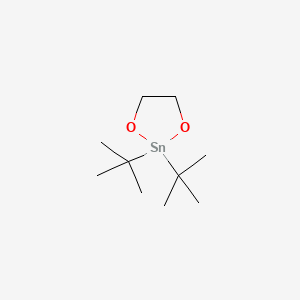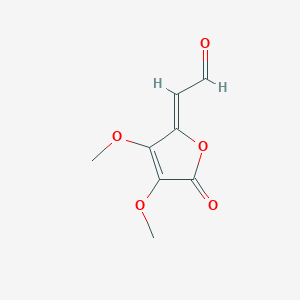
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the furanone ring.
Oxidation: The final step involves the oxidation of the furanone ring to introduce the oxoethylidene group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxoethylidene group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxoethylidene group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxy-2,5-dihydrofuran-2-one: Lacks the oxoethylidene group, resulting in different reactivity and applications.
5-(2-Oxoethylidene)-2,5-dihydrofuran-2-one: Lacks the methoxy groups, affecting its chemical properties and biological activity.
Uniqueness
3,4-Dimethoxy-5-(2-oxoethylidene)-2,5-dihydrofuran-2-one is unique due to the presence of both methoxy groups and the oxoethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H8O5 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
(2Z)-2-(3,4-dimethoxy-5-oxofuran-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C8H8O5/c1-11-6-5(3-4-9)13-8(10)7(6)12-2/h3-4H,1-2H3/b5-3- |
Clé InChI |
JXTXXNZVWUHMIQ-HYXAFXHYSA-N |
SMILES isomérique |
COC\1=C(C(=O)O/C1=C\C=O)OC |
SMILES canonique |
COC1=C(C(=O)OC1=CC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


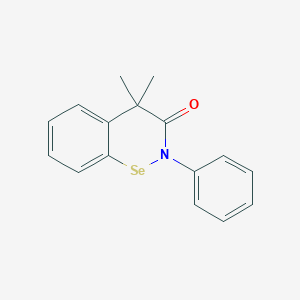

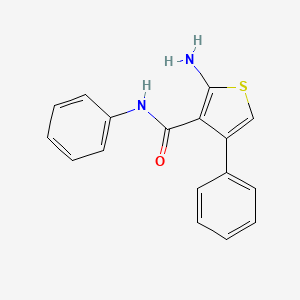
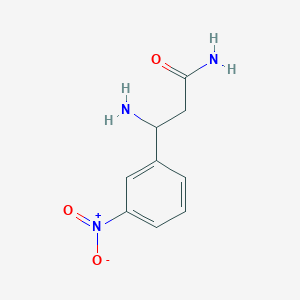
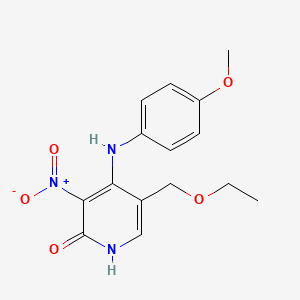

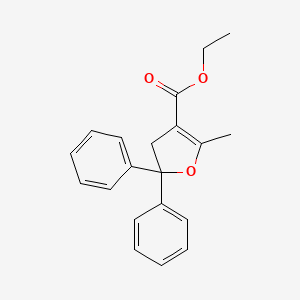

![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)
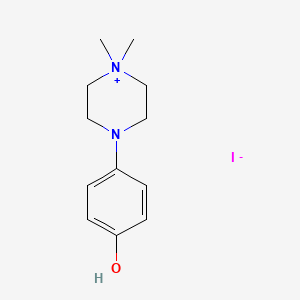

![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
